(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One
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Overview
Description
BVT-116429 is a 11β-HSD1 inhibitor.
Scientific Research Applications
Synthesis and Fluorescence Properties
- A study by Wu et al. (2006) describes the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, highlighting a novel fluorescent molecule that could be used as a fluorophore due to its binding sites and strong fluorescence intensity (Wu et al., 2006).
Antibacterial and Antifungal Activities
- Li-ga's (2015) research on thiazole compounds containing an ether structure demonstrated significant fungicidal activities, especially against Gibberella saubinetii and Pellicularia sasakii (Li-ga, 2015).
- The study by Liu et al. (2016) synthesized a compound with potential inhibition of cancer cell line proliferation (Liu et al., 2016).
Synthesis and Biological Activities of Derivatives
- Başoğlu et al. (2013) reported on the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Noncovalent Interaction Studies
- A study by El-Emam et al. (2020) focused on noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, providing insights from crystallographic and QTAIM analysis (El-Emam et al., 2020).
Synthesis of Diastereoselective Compounds
- The research by Li et al. (2004) detailed the diastereoselective synthesis of a fluorophenyl-ethyl-dihydrofuran compound, focusing on maintaining the chiral integrity during synthesis (Li et al., 2004).
Molluscicidal and Anti-Diabetic Properties
- El-bayouki and Basyouni (1988) synthesized new thiazolo[5,4-d]pyrimidines with potential as molluscicides for controlling schistosomiasis hosts (El-bayouki & Basyouni, 1988).
- Abbasi et al. (2020) explored the anti-diabetic potential of novel bi-heterocycles via enzyme inhibition and cytotoxic behavior studies (Abbasi et al., 2020).
properties
CAS RN |
870710-02-4 |
---|---|
Product Name |
(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One |
Molecular Formula |
C13H12F4N2OS |
Molecular Weight |
320.31 g/mol |
IUPAC Name |
(5S)-2-[(1S)-1-(2-fluorophenyl)ethyl]imino-5-methyl-5-(trifluoromethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12F4N2OS/c1-7(8-5-3-4-6-9(8)14)18-11-19-10(20)12(2,21-11)13(15,16)17/h3-7H,1-2H3,(H,18,19,20)/t7-,12-/m0/s1 |
InChI Key |
KNHNFKZUNFPPQE-MADCSZMMSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)NC2=NC(=O)[C@@](S2)(C)C(F)(F)F |
SMILES |
CC(C1=CC=CC=C1F)N=C2NC(=O)C(S2)(C)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC2=NC(=O)C(S2)(C)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BVT-116429; BVT 116429; BVT116429; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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